molecular formula C12H18N4 B1321592 N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 57357-98-9

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1321592
CAS No.: 57357-98-9
M. Wt: 218.3 g/mol
InChI Key: UZQHIDKPCIGMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry for its potential in kinase inhibition . This scaffold is being actively investigated for the development of novel bumped kinase inhibitors (BKIs) targeting calcium-dependent protein kinases (CDPKs) unique to apicomplexan parasites . Research indicates that such pyrrolo[2,3-d]pyrimidine derivatives show promise as potential inhibitors of Plasmodium falciparum CDPK4 (PfCDPK4), a key target for transmission-blocking antimalarial drugs that can block gametocyte maturation and exflagellation . The structure-activity relationship suggests that varying the substituents at the N-7 position, such as the hexyl group in this compound, allows researchers to explore interactions with hydrophobic regions in the kinase's active site, which is critical for achieving selectivity over human kinases . Furthermore, related 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have also been identified as promising chemotypes with antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) in phenotypic screens, highlighting the versatility of this core structure in infectious disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQHIDKPCIGMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615104
Record name N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57357-98-9
Record name N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Hexyl 7h Pyrrolo 2,3 D Pyrimidin 4 Amine and Its Derivatives

General Synthetic Routes to the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its synthesis is a critical first step in obtaining N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Strategies for the Construction of the Fused Pyrrolo-Pyrimidine Ring System

The construction of the fused pyrrolo-pyrimidine ring system can be approached in several ways, primarily involving the sequential or convergent assembly of the pyrimidine (B1678525) and pyrrole (B145914) rings.

One common strategy begins with a substituted pyrimidine ring, which is then elaborated to form the fused pyrrole ring. For instance, a suitably substituted 4-aminopyrimidine (B60600) can undergo cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Alternatively, the synthesis can commence from a pyrrole precursor, onto which the pyrimidine ring is constructed. This often involves the use of pyrrole derivatives with appropriate functional groups that can be cyclized to form the desired fused system.

A versatile and widely employed method for constructing the 7H-pyrrolo[2,3-d]pyrimidine core starts from readily available acyclic precursors. For example, a multi-step synthesis can begin with materials like dimethyl malonate or ethyl cyanoacetate, which are elaborated through a series of reactions to form a pyrimidine intermediate that is subsequently cyclized to afford the fused ring system.

Preparation of Key Halogenated Precursors, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

A crucial intermediate in the synthesis of many N-substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This halogenated precursor serves as a versatile handle for introducing the desired amino functionality at the C4 position via nucleophilic aromatic substitution.

A common pathway to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves the initial synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (also known as 7-deazahypoxanthine). This intermediate can be prepared from starting materials such as ethyl 2-cyanoacetate. The subsequent chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Regioselective N-Alkylation Approaches for Introducing the Hexyl Moiety

With the 7H-pyrrolo[2,3-d]pyrimidine core in hand, the next critical step is the regioselective introduction of the hexyl group at the N7 position of the pyrrole ring.

Direct Alkylation Methods at the N7 Position of the Pyrrolo[2,3-d]pyrimidine Core

Direct N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a common and effective method for introducing the hexyl moiety. This reaction typically involves treating the parent heterocycle with a suitable hexylating agent, such as hexyl bromide or hexyl tosylate, in the presence of a base.

The regioselectivity of the alkylation (N7 versus N9 in the case of purine (B94841) analogs) is a key consideration. For the 7H-pyrrolo[2,3-d]pyrimidine system, alkylation generally favors the N7 position of the pyrrole nitrogen. The choice of base and solvent can influence the outcome of the reaction. Common bases employed include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), often in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov

Optimized Reaction Conditions for this compound Synthesis

To synthesize this compound, a two-step sequence is generally employed starting from the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

First, the N7-alkylation is performed. While specific optimized conditions for N-hexylation are not extensively detailed in the literature, general procedures for N-alkylation of similar scaffolds provide a strong starting point. For example, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hexyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) can be employed. nih.gov

Following the successful N-hexylation to yield 4-chloro-7-hexyl-7H-pyrrolo[2,3-d]pyrimidine, the final step involves the amination at the C4 position. This is typically achieved by reacting the 4-chloro intermediate with ammonia (B1221849) or a source of ammonia. This nucleophilic aromatic substitution reaction displaces the chloro group to afford the desired this compound.

StepReactantsReagents and ConditionsProduct
1. N-Alkylation4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, Hexyl bromideK₂CO₃, CH₃CN4-Chloro-7-hexyl-7H-pyrrolo[2,3-d]pyrimidine
2. Amination4-Chloro-7-hexyl-7H-pyrrolo[2,3-d]pyrimidineAmmonia sourceThis compound

Advanced Derivatization Strategies for this compound Analogues

To explore the structure-activity relationship and develop novel analogs, the this compound scaffold can be further modified at various positions.

One of the most versatile strategies for derivatization involves palladium-catalyzed cross-coupling reactions. For instance, the pyrrole ring of the 7H-pyrrolo[2,3-d]pyrimidine core can be functionalized prior to or after N-hexylation. A common approach is the iodination of the C5 position using N-iodosuccinimide (NIS). nih.gov The resulting 5-iodo-N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a key intermediate for introducing a wide range of substituents via Suzuki-Miyaura coupling with various boronic acids. nih.gov This allows for the synthesis of a diverse library of C5-aryl or C5-heteroaryl substituted analogs.

Furthermore, the C6 position of the pyrrolo[2,3-d]pyrimidine ring can also be functionalized. For example, after protecting the N7 position, iodination can be directed to the C6 position, which can then undergo cross-coupling reactions. nih.gov

Synthesis of Analogues with Substitutions on the Pyrrolo[2,3-d]pyrimidine Rings

The functionalization of the pyrrolo[2,3-d]pyrimidine ring system is a key strategy for creating a diverse range of analogues. Synthetic efforts generally focus on introducing substituents at the C4, C5, and N7 positions. A common and versatile starting material for these syntheses is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

The general synthetic pathway often involves three key steps:

Substitution at the N7 position: The pyrrole nitrogen can be alkylated or arylated. For instance, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an appropriate alkyl halide (e.g., ethyl iodide) or benzyl (B1604629) bromide in the presence of a base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) yields the N7-substituted intermediate. rsc.orgnih.gov

Substitution at the C4 position: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution. Reacting the 4-chloro intermediate with an amine, such as hexylamine (B90201) for the title compound, introduces the desired amino side chain. This reaction can be carried out in various solvents and may be facilitated by heat or catalysis.

Substitution at the C5 and C6 positions: To introduce diversity at other positions, halogenation of the pyrrole ring is a common initial step. For example, iodination at the C5 position can be achieved using N-iodosuccinimide (NIS). nih.gov This C5-iodo intermediate is then a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids or the Buchwald-Hartwig amination. nih.govnih.govmdpi.com These reactions allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5 position. rsc.orgnih.gov Similarly, C6-substituted analogues can be prepared via coupling reactions on a suitably functionalized precursor. mdpi.comnih.gov

Alternative "green" approaches, such as one-pot, three-component reactions involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, have also been developed for the synthesis of complex pyrrolo[2,3-d]pyrimidine structures. scielo.org.mx

Table 1: Key Reactions in the Synthesis of Pyrrolo[2,3-d]pyrimidine Analogues
PositionReaction TypeReagents & ConditionsPurposeCitations
N7 AlkylationAlkyl halide, Base (NaH or Cs₂CO₃), DMFIntroduces substituents on the pyrrole nitrogen. nih.gov, rsc.org, mdpi.com
C4 Nucleophilic SubstitutionPrimary/Secondary AmineReplaces the chloro group with an amino side chain. nih.gov, google.com
C5 HalogenationN-Iodosuccinimide (NIS)Prepares the scaffold for cross-coupling. nih.gov
C5 Suzuki-Miyaura CouplingBoronic acid, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., Na₂CO₃)Forms a new C-C bond, introducing aryl or other groups. nih.gov, nih.gov, rsc.org
C4/C5/C6 Buchwald-Hartwig CouplingAmine, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP)Forms a new C-N bond. mdpi.com, nih.gov, nih.gov

Stereoselective Synthetic Pathways for Chiral Pyrrolo[2,3-d]pyrimidine Derivatives

The development of chiral derivatives often involves the introduction of stereocenters on the substituents attached to the pyrrolo[2,3-d]pyrimidine core. A notable strategy is the synthesis of enantiomerically enriched side chains that are subsequently coupled to the heterocyclic scaffold.

For example, a method for producing chiral piperidine (B6355638) derivatives for attachment to the C4 position has been described. google.com This process involves the asymmetric hydrogenation of a substituted N-benzyl pyridinium (B92312) salt using specific asymmetric hydrogenation catalysts. This reaction generates a chiral piperidine ring with high enantiomeric excess. This enantiomerically pure intermediate, possessing a reactive amino group, can then be used in a nucleophilic substitution reaction with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor to yield the final chiral product. google.com This approach effectively transfers the chirality from the side chain to the final molecule.

Analytical Techniques for Structural Elucidation of Synthetic Compounds

The confirmation of the structure and purity of this compound and its derivatives relies on a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural determination of the synthesized molecules.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are routinely used.

¹H NMR: Provides information about the proton environment. For the 7H-pyrrolo[2,3-d]pyrimidine core, characteristic signals include a singlet for the H2 proton typically found downfield (around δ 8.0-8.7 ppm), and two doublets for the H5 and H6 protons of the pyrrole ring (around δ 6.5-7.5 ppm). nih.govmdpi.com The proton of the N7-H group appears as a broad singlet, often around δ 11.4-12.1 ppm in DMSO-d₆. nih.govntnu.no

Table 2: Typical Spectroscopic Data for the Pyrrolo[2,3-d]pyrimidine Core
TechniqueFeatureTypical Chemical Shift / WavenumberCitations
¹H NMR H2 proton (singlet)δ 8.0 - 8.7 ppm nih.gov, rsc.org, mdpi.com
H5/H6 protons (doublets)δ 6.5 - 7.5 ppm nih.gov, mdpi.com
N7-H proton (broad singlet)δ 11.4 - 12.1 ppm (in DMSO-d₆) nih.gov, ntnu.no
¹³C NMR Pyrimidine ring carbonsδ 150 - 160 ppm nih.gov, rsc.org
IR N-H stretching3414, 3291 cm⁻¹ nih.gov
C=N/C=C stretching~1640 cm⁻¹ nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, key absorption bands include N-H stretching vibrations from the pyrrole and amine groups (typically in the 3100-3500 cm⁻¹ region) and C=N and C=C stretching vibrations from the aromatic rings (around 1560-1650 cm⁻¹). nih.govntnu.no

High-Resolution Mass Spectrometry (HRMS) is also frequently employed to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement. mdpi.comntnu.no

Chromatographic Purification and Purity Assessment

Chromatographic methods are essential for both the purification of the final products and the assessment of their purity.

Purification: Column chromatography using silica (B1680970) gel is the most common method for purifying the synthesized compounds. nih.gov The choice of eluent is critical for achieving good separation. Typical solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758) or chloroform. nih.gov The progress of the purification is monitored by Thin Layer Chromatography (TLC), which is also used to monitor the progress of the initial chemical reaction. rsc.org

Purity Assessment: The purity of the final compounds is typically determined using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS). rsc.org For biological testing and further studies, a purity of >95% is generally required. rsc.org The retention time from the HPLC chromatogram and the mass-to-charge ratio from the mass spectrum provide simultaneous confirmation of the compound's identity and purity.

Mechanistic Insights into Biological Activity

Molecular Targets and Associated Signaling Pathways

Research into the 7H-pyrrolo[2,3-d]pyrimidine scaffold, of which N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative, has identified several key molecular targets. These interactions underpin the compound's potential therapeutic effects by modulating critical signaling cascades. The primary mechanisms involve the inhibition of specific kinases, including Bruton's Tyrosine Kinase (Btk), Janus Kinases (JAKs), and Calcium-Dependent Protein Kinases (CDPKs) in pathogens.

Mechanism of Bruton's Tyrosine Kinase (Btk) Inhibition

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine class have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (Btk). Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. nih.gov By targeting Btk, these compounds can effectively disrupt B-cell-mediated pathological processes.

A key step in Btk activation is autophosphorylation at the tyrosine 223 (Y223) residue within the SH3 domain. Studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated their ability to inhibit this critical activation step. For instance, the derivative known as compound 28a was shown to effectively inhibit the autophosphorylation of Btk at the Y223 position, thereby preventing the kinase from achieving its fully active conformation. nih.gov

Following Btk activation, it phosphorylates and activates downstream signaling molecules, including Phospholipase C gamma 2 (PLCγ2). The phosphorylation of PLCγ2 at tyrosine 1217 (Y1217) is a critical event that propagates the signal, leading to calcium mobilization and activation of transcription factors. The same 7H-pyrrolo[2,3-d]pyrimidine derivative, compound 28a, was also found to suppress the phosphorylation of PLCγ2 at this specific site. nih.gov This action confirms that the inhibition of Btk effectively blocks the downstream signaling cascade.

Target ProteinPhosphorylation SiteEffect of 7H-pyrrolo[2,3-d]pyrimidine DerivativeReference
Bruton's Tyrosine Kinase (Btk)Y223Inhibition of Autophosphorylation nih.gov
Phospholipase C gamma 2 (PLCγ2)Y1217Downregulation of Phosphorylation nih.gov

Modulatory Effects on the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK/STAT pathway is a principal signaling route for a wide array of cytokines and growth factors, playing a central role in immunity and inflammation. researchgate.netnih.gov The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been a foundational structure for the development of potent JAK inhibitors. researchgate.net

Significant research has focused on designing 7H-pyrrolo[2,3-d]pyrimidine derivatives that exhibit high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2). researchgate.netnih.govaminer.org This selectivity is crucial because different JAKs mediate the signaling of different cytokines. researchgate.net JAK1 is involved in signaling for many pro-inflammatory cytokines, whereas JAK2 homodimers are uniquely responsible for signaling from erythropoietin (EPO) and thrombopoietin (TPO). nih.govosti.gov

By selectively inhibiting JAK1, compounds based on this scaffold can block the signaling of JAK1-dependent cytokines like interferon-alpha (IFNα) while sparing JAK2-dependent processes such as erythropoiesis. osti.gov This targeted approach aims to maximize anti-inflammatory and immunomodulatory effects while minimizing potential side effects associated with broader JAK inhibition. researchgate.netnih.govosti.gov The development of selective JAK1 inhibitors, such as PF-04965842, emerged from modifying the core 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov

KinaseSelectivityDownstream Cytokine PathwayEffect of Selective InhibitionReference
JAK1HighIFNαInhibition of pro-inflammatory signaling researchgate.netosti.gov
JAK2LowEPOAvoidance of hematological effects nih.govosti.gov

Inhibition of Calcium-Dependent Protein Kinases (CDPKs) in Pathogens

Beyond their activity on human enzymes, 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been investigated as inhibitors of essential enzymes in pathogenic protozoa, such as Plasmodium falciparum, the parasite responsible for malaria. nih.govmalariaworld.org

These compounds have been designed to target P. falciparum Calcium-Dependent Protein Kinases (CDPKs), particularly PfCDPK1 and PfCDPK4. nih.govnih.gov These kinases are vital for the parasite's life cycle, and their absence in humans makes them attractive drug targets. nih.gov In vitro studies have shown that specific 7H-pyrrolo[2,3-d]pyrimidine-4-amines can inhibit PfCDPK1 and PfCDPK4 with IC50 values in the sub-micromolar range. nih.govmalariaworld.orgnih.gov This inhibitory action blocks parasite proliferation, highlighting a distinct therapeutic application for this chemical scaffold. nih.gov

PathogenTarget KinaseInhibitory Activity (IC50)Reference
Plasmodium falciparumPfCDPK10.589 µM nih.govnih.gov
Plasmodium falciparumPfCDPK40.210–0.530 µM nih.govnih.gov

Modulation of the NF-κB Inducing Kinase (NIK) Pathway

The NF-κB inducing kinase (NIK) is a critical component of the noncanonical NF-κB signaling pathway, which plays a vital role in immunity, inflammation, and cellular health. semanticscholar.orgmdpi.com Aberrant NIK expression or regulation is associated with inflammatory diseases and cancer. semanticscholar.orgmdpi.com A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent inhibitors of NIK through structure-based drug design. nih.gov

Mechanistically, NIK activation leads to the phosphorylation of IKKα, which in turn phosphorylates p100, marking it for partial degradation into p52. mdpi.com The resulting RelB-p52 dimers then translocate to the nucleus to regulate gene transcription. mdpi.comfrontiersin.org NIK inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold can dose-dependently inhibit the NIK-mediated processing of p100 to p52 in cellular models. nih.gov This inhibition effectively blocks the downstream signaling of the alternative NF-κB pathway. nih.gov

Characterization of Multi-Targeted Kinase Inhibition Profiles

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile platform for developing multi-targeted kinase inhibitors, a strategy pursued to address the multifactorial nature of diseases like cancer. nih.gov Various derivatives have demonstrated potent inhibitory activity against a range of oncogenic kinases.

For instance, one study identified a derivative, compound 5k, which exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.govmdpi.com Another derivative, RS-41, was found to selectively inhibit AURKA (IC50 = 0.96±0.03µM), JAK2 (IC50 = 1.21±0.17µM), and EGFR (IC50 = 5.92±0.75µM). researchgate.net This polypharmacology, targeting multiple signaling pathways involved in cancer progression, underscores the potential of this chemical class in oncology. nih.govnih.govnih.gov

Multi-Targeted Kinase Inhibition Profile of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
DerivativeTarget KinaseReported IC50 (nM)Reference
Compound 5kEGFR40 - 204 nih.govmdpi.com
Her240 - 204 nih.govmdpi.com
VEGFR240 - 204 nih.govmdpi.com
CDK240 - 204 nih.govmdpi.com
RS-41AURKA960 ± 30 researchgate.net
JAK21210 ± 170 researchgate.net
EGFR5920 ± 750 researchgate.net

Cellular Mechanisms of Action

Mechanisms of Apoptosis Induction in Cellular Models

A key mechanism of anticancer activity for pyrrolo[2,3-d]pyrimidine derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov In studies using the HepG2 human liver cancer cell line, treatment with a potent multi-kinase inhibiting derivative led to a significant increase in the expression of pro-apoptotic proteins. nih.gov Specifically, levels of caspase-3 and Bax were elevated, while the activity of the anti-apoptotic protein Bcl-2 was downregulated. nih.govmdpi.com This shift in the balance of pro- and anti-apoptotic proteins is a classic hallmark of the intrinsic apoptosis pathway. The ability to induce apoptosis in both p53 mutant and wild-type cancer cells suggests a broad therapeutic window for these compounds. researchgate.net

Attenuation of Proinflammatory Cytokine and Chemokine Gene Expression

Consistent with their ability to inhibit the NIK-NF-κB pathway, derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been shown to reduce the expression of inflammatory mediators. nih.gov In an imiquimod-induced psoriasis mouse model, oral administration of a potent NIK inhibitor from this class led to the effective alleviation of psoriasis symptoms. nih.gov The underlying pathological mechanism for this improvement was the attenuation of proinflammatory cytokine and chemokine gene expression, as well as reduced infiltration of macrophages in the treated tissue. nih.gov This demonstrates that by targeting NIK, these compounds can effectively dampen the inflammatory response at the level of gene transcription.

Interactions with Related Biological Systems

The pyrrolo[2,3-d]pyrimidine scaffold, a notable isostere of purine (B94841), has been the subject of extensive research due to its versatile biological activities. This structural motif is central to a variety of nucleoside analogues that have demonstrated significant potential in interacting with various biological systems, particularly in the realms of antiviral and antiparasitic chemotherapy. The replacement of the N7 atom of the purine ring with a carbon atom in the pyrrolo[2,3-d]pyrimidine core alters the electron distribution and provides a vector for further chemical modification, often leading to enhanced binding to target enzymes and improved therapeutic profiles.

Antiviral Properties of Pyrrolo[2,3-d]pyrimidine Nucleoside Analogues

Pyrrolo[2,3-d]pyrimidine nucleosides have emerged as a prominent class of antiviral agents with a broad spectrum of activity against numerous DNA and RNA viruses. Their mechanism of action is often multifaceted, primarily revolving around the inhibition of viral nucleic acid synthesis.

A number of arabinosyl, 2'-deoxyribosyl, and ribosyl derivatives of pyrrolo[2,3-d]pyrimidines have been evaluated for their efficacy against human cytomegalovirus (HCMV). semanticscholar.orgresearchgate.net Notably, compounds such as ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin have shown considerable selectivity in their antiviral effects. semanticscholar.orgresearchgate.net The primary mechanism of these analogues appears to be the inhibition of viral DNA synthesis. semanticscholar.orgresearchgate.net For instance, ara-sangivamycin was found to inhibit HCMV replication by a factor of 10^5 at a concentration that only partially inhibited host cell growth. semanticscholar.orgresearchgate.net Interestingly, these compounds were less effective against herpes simplex virus (HSV), indicating a degree of specificity in their antiviral action. semanticscholar.orgresearchgate.net

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold is further highlighted by the development of derivatives active against other significant human pathogens. Acyclic and C-acyclic 7-deazapurine nucleosides have demonstrated activity against the human immunodeficiency virus (HIV) in in vitro screenings. nih.gov Furthermore, sugar-modified derivatives, particularly 2'-C-methylribo- and 2'-C-methyl-2'-fluororibonucleosides, have shown potent anti-HCV (Hepatitis C virus) activities, with several compounds advancing to clinical trials. nih.govsemanticscholar.org

More recently, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new class of antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.com While the precise molecular target of these compounds is yet to be fully elucidated, they represent a novel chemotype for the design of antiflaviviral drugs. mdpi.com

The antiviral mechanism of many pyrrolo[2,3-d]pyrimidine nucleosides involves intracellular phosphorylation to their active triphosphate forms, which can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chains by viral polymerases. This incorporation often leads to chain termination or the introduction of mutations, thereby halting viral replication. nih.govsemanticscholar.org

Table 1: Antiviral Activity of Selected Pyrrolo[2,3-d]pyrimidine Nucleoside Analogues

Compound Virus Mechanism of Action Reference
Ara-sangivamycin Human Cytomegalovirus (HCMV) Inhibition of viral DNA synthesis semanticscholar.orgresearchgate.net
Deoxysangivamycin Human Cytomegalovirus (HCMV) Inhibition of viral DNA synthesis semanticscholar.orgresearchgate.net
Ara-tubercidin Human Cytomegalovirus (HCMV) Inhibition of viral DNA synthesis semanticscholar.orgresearchgate.net
Ara-toyocamycin Human Cytomegalovirus (HCMV) Inhibition of viral DNA synthesis semanticscholar.orgresearchgate.net
Acyclic 7-deazapurine nucleosides Human Immunodeficiency Virus (HIV) Not specified nih.gov
2'-C-methylribo-nucleosides Hepatitis C Virus (HCV) Not specified nih.govsemanticscholar.org
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines Zika Virus (ZIKV), Dengue Virus (DENV) Not specified mdpi.com

Antiparasitic Efficacy against Protozoan Parasites

The therapeutic potential of the pyrrolo[2,3-d]pyrimidine core extends to the domain of antiparasitic agents, with notable activity demonstrated against protozoan parasites such as Plasmodium falciparum, the primary causative agent of malaria.

A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as potential inhibitors of P. falciparum calcium-dependent protein kinases (CDPKs), which are crucial for the parasite's life cycle. nih.gov Specifically, these compounds were developed to target PfCDPK1 and PfCDPK4. nih.gov Molecular modeling suggested that aromatic substituents at the C-5 position of the pyrrolo[2,3-d]pyrimidine ring could effectively occupy a large hydrophobic pocket in the kinase's active site. nih.gov

In vitro testing of these synthesized compounds revealed that several derivatives exhibited promising inhibitory activity against either PfCDPK1 or PfCDPK4 in the low micromolar to nanomolar range. nih.gov For instance, some compounds displayed IC50 values between 0.210–0.530 μM against PfCDPK4, while another showed an IC50 of 0.589 μM against PfCDPK1. nih.gov Furthermore, a number of these compounds demonstrated moderate antiplasmodial activity in vitro, inhibiting the growth of P. falciparum in the low micromolar range. nih.gov Importantly, most of these compounds showed low cytotoxicity against HeLa cells, suggesting a favorable selectivity profile. nih.gov

The development of these targeted inhibitors highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold in the design of novel antimalarial drugs that act on specific parasitic enzymes, offering a promising avenue to combat this devastating disease.

**Table 2: Antiparasitic Activity of Selected 7H-Pyrrolo[2,3-d]pyrimidine-4-amine Derivatives against *P. falciparum***

Compound Feature Target Kinase Inhibitory Activity (IC50) Antiplasmodial Activity Reference
Aromatic substituents at C-5 PfCDPK4 0.210–0.530 μM Moderate nih.gov
Aromatic substituents at C-5 PfCDPK1 0.589 μM Moderate nih.gov

Based on a comprehensive search for publicly available scientific literature, there is no specific preclinical pharmacological data for the compound this compound that aligns with the detailed outline requested.

The structured search for information on this specific molecule's efficacy in kinase inhibition assays, cell-based antiproliferative studies, cellular phosphorylation events, and in vivo models of autoimmune and dermatological diseases did not yield any detailed research findings, data tables, or specific evaluations.

While the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been extensively studied as kinase inhibitors in various disease models, the research pertaining to the N-Hexyl substituted variant is not available in the public domain. Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified structure and content requirements.

Preclinical Pharmacological Evaluation in Disease Models

In Vivo Efficacy Studies in Non-Human Animal Models

Efficacy in Preclinical Models of Parasitic Infections (e.g., Cryptosporidiosis, Malaria)

Derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Calcium-Dependent Protein Kinases (CDPKs), which are essential enzymes for the survival and proliferation of various parasites. nih.gov This has made them attractive candidates for anti-parasitic drug development.

Cryptosporidiosis: Selective inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold have been shown to be effective against Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease. nih.gov These compounds, often referred to as "bumped kinase inhibitors" (BKIs), potently inhibit the C. parvum CDPK1 (CpCDPK1). In preclinical evaluations, these inhibitors block parasite proliferation in cell culture models at low micromolar concentrations. nih.gov Furthermore, in vivo studies using mouse models of cryptosporidiosis have demonstrated that orally administered compounds from this class can significantly reduce oocyst shedding, indicating a strong therapeutic effect. nih.govresearchgate.net

Malaria: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been investigated for its potential against malaria, caused by the Plasmodium falciparum parasite. A series of these compounds were designed as bumped kinase inhibitors targeting P. falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) and PfCDPK1. nih.gov In vitro enzymatic assays confirmed that several derivatives displayed promising inhibitory activity against these essential kinases. nih.gov The most active compounds exhibited IC50 values in the low micromolar to nanomolar range, highlighting their potential to disrupt the parasite's life cycle. nih.gov While these findings establish a strong proof-of-concept, further in vivo studies are required to confirm their efficacy as antimalarial agents.

Table 1: Efficacy of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives in Parasitic Infection Models
Disease ModelTarget OrganismMolecular TargetObserved EfficacyReference
In vivo mouse modelCryptosporidium parvumCpCDPK1Reduced oocyst shedding nih.gov
In vitro cell cultureCryptosporidium parvumCpCDPK1Blocked parasite proliferation nih.gov
In vitro enzymatic assayPlasmodium falciparumPfCDPK1, PfCDPK4IC50 values from 0.210–0.589 µM nih.gov

Evaluation in Xenograft Models for Hyperproliferative Diseases

Analogs of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have shown significant promise as anticancer agents by targeting key signaling pathways involved in cell growth and survival. One of the most critical pathways frequently deregulated in cancer is the PI3K-Akt signaling cascade.

A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and selective inhibitors of Protein Kinase B (Akt). nih.gov The therapeutic potential of these compounds was evaluated in human tumor xenograft models. When administered to nude mice bearing established human tumors, representative compounds from this series strongly inhibited tumor growth at well-tolerated doses. nih.govebi.ac.uk This in vivo anti-tumor activity demonstrates the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold in the development of targeted cancer therapies.

Table 2: Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives in Xenograft Models
Compound ClassMolecular TargetModel SystemTherapeutic OutcomeReference
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (Akt)Human tumor xenografts in nude miceStrong inhibition of tumor growth nih.govebi.ac.uk

Biomarker Analysis and Mechanistic Validation in Preclinical Models

Assessment of Target Engagement and Downstream Pathway Modulation in Vivo

A crucial step in preclinical development is confirming that a compound engages its intended molecular target in a living system and modulates the relevant downstream signaling pathways.

For the Akt inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, in vivo studies successfully demonstrated target engagement. Following administration of the compounds, analysis of tumor tissue from xenograft models showed modulation of biomarkers related to Akt signaling. nih.govebi.ac.uk This provides direct evidence that the inhibitors reach the tumor, bind to Akt, and inhibit its kinase activity, leading to the observed anti-proliferative effects.

Histopathological and Molecular Analyses of Disease Progression and Therapeutic Response

Histopathological and molecular analyses provide definitive evidence of a drug's effect on tissue morphology and disease pathology. For derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, such analyses have been key to validating their therapeutic efficacy.

In a preclinical model of rheumatoid arthritis, a hyperproliferative and inflammatory condition, a selective Bruton's tyrosine kinase (Btk) inhibitor derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold was evaluated. nih.gov Histopathological examination of the joints of treated animals revealed markedly reduced joint damage and cellular infiltration. Importantly, these therapeutic effects were achieved without any adverse changes to bone and cartilage morphology, confirming the compound's efficacy and target specificity. nih.gov

In the cancer xenograft models, the inhibition of tumor growth is typically confirmed by volumetric measurements, which are subsequently corroborated by histopathological analysis of the excised tumors at the end of the study. These analyses confirm a reduction in tumor cell proliferation and viability in the treated groups compared to controls. nih.gov

Computational Approaches in Compound Design and Optimization

In Silico Screening and Virtual Ligand Design for Pyrrolo[2,3-d]pyrimidin-4-aminesafjbs.comnih.gov

In silico screening and virtual ligand design represent the initial stages of computational drug design, where large libraries of virtual compounds are assessed for their potential to bind to a biological target. For the pyrrolo[2,3-d]pyrimidine scaffold, these methods are employed to identify novel derivatives with enhanced inhibitory activity against specific targets, such as kinases.

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the target protein is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For pyrrolo[2,3-d]pyrimidin-4-amine derivatives, LBDD approaches can be instrumental in identifying key pharmacophoric features required for activity.

One common LBDD technique is the development of a pharmacophore hypothesis. This involves identifying the essential structural features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are common to a set of known active compounds. This pharmacophore model can then be used to screen virtual libraries for new molecules that fit the hypothesis. For instance, a pharmacophore model for pyrrolo[2,3-d]pyrimidine-based inhibitors might include a hydrogen bond acceptor at the N1 position of the pyrimidine (B1678525) ring and a hydrogen bond donor at the N7 position of the pyrrole (B145914) ring, features known to be crucial for kinase hinge binding.

When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is widely used to study the binding modes of pyrrolo[2,3-d]pyrimidin-4-amine derivatives with their target kinases. nih.govtandfonline.com

Molecular docking studies can reveal crucial interactions between the ligand and the active site of the protein. For example, docking of pyrrolo[2,3-d]pyrimidine analogs into the ATP-binding site of various kinases has shown that the pyrrolo[2,3-d]pyrimidine core often forms hydrogen bonds with the hinge region of the kinase. mdpi.comnih.gov The N-hexyl group of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine would be predicted to occupy a hydrophobic pocket within the active site, and docking studies can help optimize the length and branching of this alkyl chain to maximize van der Waals interactions and improve binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov These simulations are crucial for validating the docking results and for obtaining a more accurate estimation of the binding free energy.

Predictive Modeling for Biological Activity and ADME Properties (where relevant to SAR)

Predictive modeling plays a vital role in optimizing the biological activity and pharmacokinetic properties of lead compounds. These models can help in understanding the relationship between the chemical structure and the biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a series of compounds.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Both 2D and 3D-QSAR models have been developed for pyrrolo[2,3-d]pyrimidine derivatives to guide the design of more potent inhibitors. nih.govtandfonline.com

In a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields of a set of aligned molecules are correlated with their biological activities. tandfonline.com The resulting contour maps highlight regions where modifications to the structure are likely to increase or decrease activity. For this compound, a CoMFA model could indicate that increasing the steric bulk at a particular position on the hexyl chain or adding an electronegative group to the pyrrole ring could enhance its inhibitory potency.

QSAR Model Type Statistical Parameters Key Findings
Ligand-based CoMFAq² = 0.5, r² = 0.96Identified key steric and electrostatic fields for activity. nih.gov
Receptor-based CoMFAq² = 0.78, r² = 0.98Provided insights into favorable interactions within the receptor active site. nih.gov

Molecular modeling techniques are essential for visualizing and understanding the intricate interactions between a ligand and its receptor at the atomic level. These models can explain the observed structure-activity relationships and guide the rational design of new compounds with improved binding affinity and selectivity.

For pyrrolo[2,3-d]pyrimidin-4-amine derivatives, molecular modeling has been instrumental in elucidating their binding modes with various kinases. nih.gov These studies have consistently shown that the pyrrolo[2,3-d]pyrimidine scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at different positions of the scaffold can then be modified to optimize interactions with other parts of the ATP-binding site. For instance, the N-hexyl group can be designed to exploit a specific hydrophobic pocket, and molecular modeling can help in identifying the optimal size and shape of this group to maximize hydrophobic interactions.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is not only dependent on its chemical structure but also on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, biologically active conformation of a ligand. For a flexible molecule like this compound, the conformation of the hexyl chain can significantly influence its binding to the target protein.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ligand and to study the stability of the ligand-receptor complex. mdpi.com By simulating the movement of atoms over time, MD can provide insights into the dynamic nature of the binding process and can help to identify key conformational changes that are important for biological activity. These simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the ligand's potency.

Studies on the Preferred Conformations of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its ability to mimic endogenous purines and interact with a wide range of biological targets, including protein kinases. rsc.orgmdpi.com While specific computational studies focusing solely on the preferred conformations of the isolated this compound are not extensively detailed in the reviewed literature, insights into the conformational behavior of the core scaffold can be gleaned from molecular dynamics simulations of its derivatives in complex with protein targets.

Dynamics of this compound and its Analogues with Protein Targets

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic interactions between this compound analogs and their protein targets. These simulations provide a time-resolved view of the binding events, conformational changes, and the stability of the protein-ligand complex.

A notable application of MD simulations has been in the study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), a protein implicated in various cancers. In these simulations, the stability of the protein-ligand complex is often assessed by monitoring the root mean square deviation (RMSD) of the protein's Cα atoms over time. For several 7H-pyrrolo[2,3-d]pyrimidine derivatives complexed with PAK4, the RMSD values reached equilibrium after approximately 50 nanoseconds, indicating the formation of stable complexes. The average RMSD values for these complexes were observed to be in the range of 0.139 to 0.188 nm.

These simulations revealed that the primary binding region for these inhibitors is the hinge region of the kinase, with additional stabilizing interactions occurring with β-sheets and charged residues surrounding the inhibitor. The pyrrolo[2,3-d]pyrimidine core consistently forms strong interactions with the hinge region, which is a key determinant of their inhibitory capacity.

Key Interactions of 7H-pyrrolo[2,3-d]pyrimidine Derivatives with PAK4 from Molecular Dynamics Simulations
InhibitorKey Interacting RegionsObserved Interactions
5nHinge region, surrounding charged residuesEnhanced hydrogen bonds or electrostatic interactions due to the terminal amino group
5h, 5g, 5eHinge region, β-sheetsHalogen substitutions on the 2-substituent influence the orientation of the 4-imino group and its affinity for surrounding residues

Similarly, MD simulations have been employed to study pyrrolo[2,3-d]pyrimidin-4-amine derivatives as inhibitors of Janus kinase 1 (JAK1), a target for autoimmune diseases. These studies have highlighted the importance of specific hydrogen bond interactions with residues such as Glu957 and Leu959, as well as water-mediated hydrogen bonds, in stabilizing the inhibitor within the JAK1 active site.

The dynamic nature of these interactions, as revealed by MD simulations, provides crucial information for the rational design of more potent and selective inhibitors. By understanding how modifications to the N-hexyl group and other substituents affect the conformational dynamics and binding modes, medicinal chemists can iteratively optimize the lead compound to enhance its therapeutic properties.

Emerging Research Directions and Therapeutic Implications

Potential of N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Analogues as Therapeutic Agents

Analogues of this compound have emerged as significant candidates for treating autoimmune and inflammatory conditions, primarily by targeting key enzymes in immune signaling pathways.

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical kinase in B-cell receptor signaling, making it an attractive target for autoimmune diseases like rheumatoid arthritis (RA). nih.govnih.gov A series of compounds with a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core have been developed as potent BTK inhibitors. nih.gov Structure-activity relationship (SAR) studies identified compound B16 as a highly effective inhibitor with an IC50 value of 21.70 ± 0.82 nM. nih.gov This compound demonstrated significant inhibition of BTK autophosphorylation and downstream signaling. nih.gov Notably, B16 exhibited favorable pharmacokinetic properties, including good oral bioavailability (F = 49.15%) and a half-life of 7.02 hours in animal models. nih.gov In collagen-induced arthritis (CIA) mice, B16 showed potent anti-arthritic activity, comparable to the established BTK inhibitor ibrutinib. nih.gov

Janus Kinase (JAK) Inhibition: The Janus kinase family (JAK1, JAK2, JAK3, TYK2) plays a pivotal role in cytokine signaling, which is often dysregulated in autoimmune disorders. The pyrrolo[2,3-d]pyrimidine scaffold is central to several approved and clinical-stage JAK inhibitors. osti.gov Structural optimization of this scaffold has led to the development of highly selective JAK3 inhibitors for RA. nih.gov Compound 9a emerged from these efforts as a potent and highly selective JAK3 inhibitor with an IC50 of 0.29 nM. nih.gov It displayed over 3300-fold selectivity against other JAK family members and effectively reduced inflammation in carrageenan-induced mouse models. nih.gov Another compound, PF-04965842 , was identified as a clinical candidate for treating JAK1-mediated autoimmune diseases after demonstrating efficacy in a rat adjuvant-induced arthritis model. osti.gov

Table 1: Pyrrolo[2,3-d]pyrimidine Analogues in Autoimmune Disease Modulation

CompoundTarget KinasePotency (IC50)Therapeutic IndicationSource
B16Btk21.70 nMRheumatoid Arthritis nih.gov
9aJAK30.29 nMRheumatoid Arthritis nih.gov
PF-04965842JAK1N/A (Clinical Candidate)Autoimmune Diseases osti.gov

The pyrrolo[2,3-d]pyrimidine framework is being explored for its potential against parasitic infections that cause neglected tropical diseases. Current treatments for diseases like leishmaniasis and Human African Trypanosomiasis are often inadequate, creating an urgent need for new therapeutic agents. acs.org

Researchers have focused on designing 7-deazapurine analogues as potential inhibitors of essential parasite enzymes. One key target is pteridine reductase 1 (PTR1), an enzyme crucial for the folate salvage pathway in trypanosomatid parasites such as Trypanosoma and Leishmania. strath.ac.uk A modeling study identified the deazaguanine scaffold, a close relative of the this compound core, as an ideal framework for designing PTR1 inhibitors. strath.ac.uk Subsequent screening of synthesized compounds revealed that several pyrrolo[2,3-d]pyrimidines exhibited encouraging antiparasitic activity against Trypanosoma brucei brucei, the parasite responsible for sleeping sickness. Four compounds in the series showed IC50 values in the range of 12.5 to 50 μM, demonstrating the scaffold's potential as a starting point for developing novel anti-trypanosomal drugs. strath.ac.uk

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of modern anticancer therapies, particularly as kinase inhibitors. researchgate.net The structural similarity to adenine (B156593) allows these compounds to target the ATP-binding sites of numerous kinases involved in cancer cell proliferation, survival, and angiogenesis. nih.govresearchgate.net

Multi-Targeted Kinase Inhibition: One successful strategy involves designing analogues that inhibit multiple oncogenic tyrosine kinases simultaneously. A series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were synthesized and showed promising cytotoxic effects. nih.govmdpi.com Compound 5k was identified as a potent inhibitor of EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. nih.gov Mechanistic studies confirmed that compound 5k induces cell cycle arrest and apoptosis in liver cancer (HepG2) cells. nih.gov

Targeting Specific Signaling Pathways: Other strategies focus on specific kinases. Analogues have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in cell growth and survival pathways that is frequently deregulated in cancer. acs.org The addition of urea moieties to the pyrrolo[2,3-d]pyrimidine core, mimicking successful drugs like Sorafenib, has also yielded highly potent compounds. nih.gov For example, compound 10a from this series was found to be the most potent derivative against prostate cancer (PC3) cells, with an IC50 value of 0.19 µM. nih.gov

Development of Tricyclic Analogues: Further structural modifications have led to tricyclic pyrrolo[2,3-d]pyrimidine derivatives. These compounds were designed to explore novel chemical space while retaining drug-like properties. mdpi.comnih.gov Certain pyrrolo[2,3-d]pyrimidine-imines containing a bromine substituent and an azepine side-ring demonstrated superior and selective antitumor activity against the colon cancer HT-29 cell line, with IC50 values as low as 4.01 µM. mdpi.comnih.gov

Table 2: Anticancer Activity of Selected Pyrrolo[2,3-d]pyrimidine Analogues

Compound SeriesLead CompoundTarget(s)Cancer Cell LinePotency (IC50)Source
Halogenated Benzylidenebenzohydrazides5kEGFR, Her2, VEGFR2, CDK2HepG2 (Liver)40-204 nM nih.gov
Derivatives with Urea Moieties10aNot specifiedPC3 (Prostate)0.19 µM nih.gov
Tricyclic Pyrimidine-iminesCompound with azepine ringDDR2 (putative)HT-29 (Colon)4.01 µM mdpi.com

The 7-deazapurine core of this compound has been widely investigated for antiviral applications, particularly in the form of nucleoside analogues.

Activity Against DNA Viruses: Several pyrrolo[2,3-d]pyrimidine nucleosides have shown significant activity against human cytomegalovirus (HCMV), a major cause of morbidity in immunocompromised individuals. semanticscholar.orgresearchgate.netnih.gov Compounds such as ara-tubercidin , ara-toyocamycin , and particularly ara-sangivamycin exhibited potent and selective inhibition of viral DNA synthesis. semanticscholar.orgnih.gov Ara-sangivamycin was able to inhibit HCMV replication by 100,000-fold at a concentration of 10 µM, with in vitro therapeutic indexes ranging up to 40. semanticscholar.orgnih.gov

Activity Against RNA Viruses: The scaffold has also been explored for activity against RNA viruses. A series of 5- and 5,6-substituted pyrrolo[2,3-d]pyrimidine nucleosides demonstrated activity against the Human Immunodeficiency Virus (HIV) in preliminary screens. nih.gov More recently, non-nucleoside analogues have been identified as promising agents against flaviviruses. A high-throughput screening campaign identified a 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidine as an inhibitor of the Zika virus (ZIKV). mdpi.comnih.gov Subsequent optimization revealed that this class of compounds also possesses activity against the Dengue virus (DENV), suggesting they may represent a new chemotype for the design of broad-spectrum anti-flavivirus drugs. mdpi.com

Future Directions in Pyrrolo[2,3-d]pyrimidine Chemistry

The growing therapeutic interest in pyrrolo[2,3-d]pyrimidines has spurred significant innovation in their synthesis to enable the rapid creation of diverse chemical libraries for screening. nih.gov Research has moved beyond classical ring-closure methods toward more efficient, scalable, and environmentally friendly protocols. researchgate.net

Modern Catalytic Methods: Recent advancements include the use of copper catalysts in place of more expensive and toxic palladium catalysts for key coupling reactions, providing a greener and more economical approach. tandfonline.com An I2/DMSO-promoted cascade annulation has been developed, which involves a one-step process of Michael addition, iodination, intramolecular substitution, and ring-opening to afford natural product analogues in yields up to 99%. nih.gov This method is noted for its high atom economy and scalability. nih.gov

Multicomponent and One-Pot Reactions: One-pot, multicomponent reactions (MCRs) have become a powerful tool for building molecular complexity efficiently. A green synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines was achieved via a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol. scielo.org.mx This protocol features mild conditions, short reaction times, and high yields (73-95%). scielo.org.mx Other green approaches utilize biomimetic catalysis, such as employing β-cyclodextrin as a reusable promoter in water, to construct the heterocyclic scaffold. scispace.com These innovative methodologies are crucial for expanding the chemical space of pyrrolo[2,3-d]pyrimidine derivatives, facilitating the discovery of next-generation therapeutic agents. nih.gov

Design of Prodrugs and Targeted Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of a promising compound like this compound is not solely dependent on its intrinsic activity but also on its pharmacokinetic and pharmacodynamic properties. To optimize these characteristics, researchers are exploring the design of prodrugs and targeted delivery systems. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to overcome challenges such as poor solubility, limited permeability, rapid metabolism, or off-target toxicity.

For the this compound scaffold, the primary and secondary amine functionalities on the pyrimidine (B1678525) ring and the nitrogen on the pyrrole (B145914) ring present viable sites for chemical modification to create prodrugs. For instance, attaching a phosphate group could enhance aqueous solubility, allowing for intravenous administration, while linking a lipophilic moiety could improve absorption across the gastrointestinal tract for oral delivery.

Targeted delivery systems represent another frontier for enhancing efficacy. These systems aim to concentrate the therapeutic agent at the site of action, thereby increasing its effectiveness and minimizing systemic exposure and associated side effects. Strategies could involve encapsulating the compound in nanoparticles, liposomes, or conjugating it to a ligand that specifically binds to receptors overexpressed on diseased cells, such as cancer cells. While specific research on this compound prodrugs is still emerging, the principles are well-established within the broader class of kinase inhibitors to which it belongs.

Broader Perspectives in Pyrrolo[2,3-d]pyrimidin-4-amine Research

The study of this compound is part of a wider investigation into the therapeutic applications of the pyrrolo[2,3-d]pyrimidine scaffold. This research is being propelled by advanced technologies and a continuous search for new biological targets.

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand the biological effects of pyrrolo[2,3-d]pyrimidine derivatives, researchers are increasingly integrating advanced "omics" technologies. These include genomics, transcriptomics, proteomics, and metabolomics, which allow for a global analysis of genes, RNA transcripts, proteins, and metabolites in a biological system.

The application of these technologies can provide a comprehensive picture of how a compound like this compound affects cellular pathways. For example, transcriptomics (e.g., RNA-seq) can identify changes in gene expression following drug treatment, revealing the downstream signaling cascades affected by the inhibition of a specific target. nih.govmdpi.com Proteomics can quantify changes in protein levels and post-translational modifications, offering direct insight into the drug's impact on cellular machinery. Furthermore, metabolomics can uncover alterations in metabolic pathways associated with the drug's action or potential toxicity. mdpi.com

Computational methods, such as molecular dynamics simulations, complement omics data by providing insights into the specific molecular interactions between the inhibitor and its target protein. nih.gov This integrated approach is crucial for elucidating the complete mechanism of action, identifying potential biomarkers for patient response, and discovering mechanisms of drug resistance.

Identification of Novel Biological Targets and Disease Indications

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to its investigation against a wide array of biological targets, extending its potential therapeutic applications far beyond a single disease. Initially recognized for their role as kinase inhibitors, these compounds are now being explored for various other targets and indications. nih.gov

Research has identified numerous kinases and other proteins that are potently inhibited by derivatives of 7H-pyrrolo[2,3-d]pyrimidin-4-amine, opening up new avenues for treating a range of diseases from cancer to inflammatory conditions and infectious diseases. The pyrrolo[2,3-d]pyrimidine core is a key component in many biologically active compounds and is a common motif in various natural products and drugs. nih.gov

The table below summarizes some of the novel biological targets and the corresponding disease indications currently being investigated for the pyrrolo[2,3-d]pyrimidin-4-amine class of compounds.

Biological TargetPotential Disease IndicationKey Research Findings
Receptor Tyrosine Kinases (FGFR, VEGFR) Gastric CancerDerivatives show excellent inhibitory activity against a variety of receptor tyrosine kinases and display potent anti-cancer effects in cell lines. nih.gov
Multiple Tyrosine Kinases (EGFR, Her2, VEGFR2, CDK2) CancerHalogenated derivatives exhibit significant inhibitory activity against multiple kinases, induce cell cycle arrest, and promote apoptosis in cancer cells. mdpi.comnih.gov
Bruton's Tyrosine Kinase (BTK) Rheumatoid ArthritisSpecifically designed reversible inhibitors show excellent potency against BTK, good kinase selectivity, and anti-arthritic effects in animal models. nih.govnih.gov
Signal Transducer and Activator of Transcription 6 (STAT6) Asthma, Allergic ConditionsOptimized derivatives demonstrate potent STAT6 inhibition, in vitro Th2 differentiation inhibition, and efficacy in mouse asthma models. researchgate.net
P21-Activated Kinase 4 (PAK4) CancerCertain derivatives show good inhibitory capacity for PAK4, a key effector in signaling pathways involved in cell growth and proliferation. nih.gov
Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPK1, PfCDPK4) MalariaDesigned compounds show promising inhibitory activity against the parasitic kinases essential for the malaria life cycle. nih.gov
Ubiquitin-Specific Protease 7 (USP7) CancerNovel derivatives exhibit highly potent USP7 inhibition and anti-proliferative activity against various cancer cell lines. nih.gov
NF-κB Inducing Kinase (NIK) PsoriasisA series of derivatives were identified as highly potent NIK inhibitors that effectively alleviate psoriasis in mouse models. researchgate.net
Colony-Stimulating Factor 1 Receptor (CSF1R) Cancer, Inflammatory DiseasesDeveloped inhibitors show subnanomolar enzymatic inhibition and high selectivity for the autoinhibited form of the receptor. ntnu.no
Antiviral Targets Zika Virus, Dengue VirusThe 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising new chemotype for designing antiviral agents against flaviviruses. mdpi.com

This expanding list of targets underscores the chemical tractability and biological significance of the pyrrolo[2,3-d]pyrimidine nucleus. For this compound specifically, these findings provide a roadmap for future investigations into its full therapeutic potential across a spectrum of human diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hexylamine under acidic conditions. A general protocol involves refluxing the precursor with 3 equivalents of hexylamine in isopropanol with catalytic HCl (3 drops) for 12–48 hours. Post-reaction, the product is precipitated with water, filtered, and purified via recrystallization (e.g., methanol) . Purity is validated using HPLC (>95% purity) and structural confirmation via 1H^1H-/13C^{13}C-NMR, comparing peaks to analogous compounds (e.g., δ 11.5 ppm for NH, δ 4.7 ppm for hexyl-CH2_2) .

Q. How is the solubility of this compound determined, and what solvents are optimal for biological assays?

  • Methodological Answer : Solubility is assessed using a tiered approach:

Primary solvents : DMSO (10 mM stock solutions) for in vitro studies.

Co-solvents : Ethanol or PEG-400 for aqueous dilution (≤1% final concentration).

Validation : Dynamic light scattering (DLS) to confirm absence of aggregation in PBS or cell media .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Key signals include the pyrrole NH (δ 11.4–11.6 ppm), hexyl chain protons (δ 0.8–1.5 ppm for CH3_3- and CH2_2-groups), and aromatic protons (δ 6.5–8.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]+^+ (calculated for C12_{12}H19_{19}N4_4: 227.1508) .
  • X-ray crystallography : Resolves π-stacking interactions in the pyrrolo-pyrimidine core (e.g., bond angles ~120° for aromatic rings) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Methodological Answer :

  • Temperature : Extend reflux time to 48 hours for sterically hindered amines.
  • Catalysis : Substitute HCl with p-toluenesulfonic acid (PTSA) to reduce side reactions.
  • Workup : Use flash chromatography (silica gel, CHCl3_3:MeOH 9:1) instead of precipitation for higher recovery .
    • Example : Analogous compounds (e.g., N-phenethyl derivatives) achieved 94% yield under modified conditions .

Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target assays : Use kinase profiling panels (e.g., Eurofins KinaseScan) to rule out non-specific inhibition.
  • Structural analogs : Compare with derivatives (e.g., N-benzyl vs. N-hexyl) to isolate substituent-specific effects .

Q. How do substituents on the pyrrolo[2,3-d]pyrimidine core influence binding to kinase targets?

  • Methodological Answer :

  • Molecular docking : Model interactions using software (e.g., AutoDock Vina) with crystal structures of kinase domains (e.g., EGFR PDB: 1M17).
  • SAR studies : The hexyl chain enhances hydrophobic interactions in the ATP-binding pocket, while electron-withdrawing groups (e.g., Cl) improve selectivity .
    • Data : Fluorophenyl analogs showed 10-fold higher IC50_{50} against VEGFR2 compared to methyl derivatives .

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